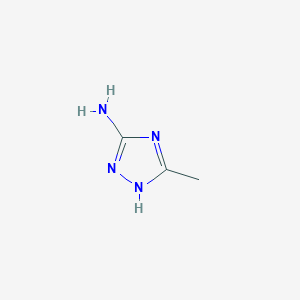

5-methyl-4H-1,2,4-triazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c1-2-5-3(4)7-6-2/h1H3,(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJRZOOICEHBAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284001 | |

| Record name | 5-methyl-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4923-01-7 | |

| Record name | 4923-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4923-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methyl-4H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-methyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methyl-4H-1,2,4-triazol-3-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UBF98UW595 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-methyl-4H-1,2,4-triazol-3-amine

Abstract

This compound, a pivotal heterocyclic compound, serves as a fundamental building block in the synthesis of a diverse range of biologically active molecules. Its unique structural framework, featuring a stable triazole ring with reactive amino and methyl functional groups, makes it an invaluable intermediate in medicinal chemistry and agrochemical development. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and explores its applications in the development of novel therapeutic agents. All quantitative data is presented in standardized tables for clarity, and key processes are visualized using logical diagrams.

Core Properties and Identifiers

This compound is a stable, five-membered heterocyclic compound. Its structure is foundational for creating more complex molecules through modifications at its reactive sites.

General and Chemical Identifiers

The compound is consistently identified by its CAS number and molecular formula across chemical databases.

| Property | Value | Citation(s) |

| CAS Number | 4923-01-7 | [1] |

| IUPAC Name | 5-methyl-1H-1,2,4-triazol-3-amine | [2] |

| Molecular Formula | C₃H₆N₄ | [1] |

| Molecular Weight | 98.11 g/mol | [1] |

| Common Synonyms | 3-Amino-5-methyl-4H-1,2,4-triazole, AMTA | [3] |

| SMILES | CC1=NC(=NN1)N | [2] |

| InChIKey | FJRZOOICEHBAED-UHFFFAOYSA-N | [2] |

Physical and Spectral Properties

The physical properties are essential for handling, storage, and reaction setup.

| Property | Value | Citation(s) |

| Appearance | White to off-white crystalline powder/solid | [3] |

| Melting Point | 142-144 °C | [3] |

| Boiling Point | 345.5 ± 25.0 °C (Predicted) | [3] |

| Density | 1.348 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Room temperature, inert atmosphere, dark place | [3] |

Computed Chemical Properties

These computed values are critical for predicting the compound's behavior in biological systems and for designing synthetic pathways.

| Property | Value | Citation(s) |

| pKa | 11.56 ± 0.40 (Predicted) | [3] |

| LogP | -0.30468 | [3] |

| Topological Polar Surface Area (TPSA) | 67.6 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 0 | [2] |

Synthesis and Characterization

The synthesis of 5-substituted 3-amino-1,2,4-triazoles has been optimized using modern techniques like microwave irradiation, offering a green and efficient route.[4][5]

Experimental Protocol: Microwave-Assisted Synthesis

A general and straightforward method for synthesizing this compound involves the direct condensation of acetic acid with aminoguanidine bicarbonate under microwave irradiation.[4] This protocol is valued for its efficiency and suitability for a range of starting materials.[4][5]

Reagents and Equipment:

-

Aminoguanidine bicarbonate

-

Acetic acid

-

Hydrochloric acid (catalyst)

-

Microwave synthesizer with sealed reaction vials

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water)

Procedure:

-

Charging the Vial: In a 10 mL sealed microwave vial, combine aminoguanidine bicarbonate (1.0 mmol), acetic acid (1.2 mmol), and a catalytic amount of concentrated hydrochloric acid.

-

Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a controlled temperature of 150°C for 30 minutes.

-

Workup: After cooling the reaction vial to room temperature, the resulting solid is collected.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product, this compound, as a crystalline solid.

-

Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.

Synthesis Workflow Diagram

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a crucial intermediate for creating them.[1] The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous approved drugs.[6]

Role as a Synthetic Scaffold

The compound's amino group provides a reactive handle for derivatization, allowing for the construction of large chemical libraries. These derivatives are then screened for various biological activities. The 1,2,4-triazole ring is bioisosteric to an amide bond, offering improved metabolic stability in drug candidates.[4]

Derivatives synthesized from this core have demonstrated a wide spectrum of pharmacological activities, including:

-

Antifungal: The triazole moiety is famous for its presence in antifungal drugs like fluconazole and itraconazole.[6]

-

Anticancer: Various substituted triazoles have been investigated for their anticancer properties.[4]

-

Antiviral: The triazole nucleus is a component of antiviral drugs such as Ribavirin.[6]

-

Antibacterial: Numerous triazole derivatives have been synthesized and tested against bacterial strains.[7]

Drug Discovery Logic Diagram

The following diagram illustrates the central role of this compound in a typical drug discovery and development pipeline.

Safety and Handling

Proper handling is essential due to the compound's potential hazards.

GHS Hazard Information

The following table summarizes the known hazard classifications.

| Hazard Class | Statement | Citation(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4: Harmful if swallowed, in contact with skin, or if inhaled. | [3] |

| Skin Irritation | Category 2: Causes skin irritation. | [3] |

| Eye Irritation | Category 2: Causes serious eye irritation. | [3] |

| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. | [3] |

Precautionary Measures:

-

Use in a well-ventilated area or with respiratory protection.

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal and materials chemistry. Its well-defined properties, accessible synthesis routes, and proven utility as a pharmacophoric scaffold underscore its importance. This guide provides the core technical data and protocols necessary for researchers to effectively utilize this versatile building block in the pursuit of novel chemical entities with therapeutic or industrial value.

References

- 1. 3-Amino-5-methyl-1,2,4-triazole | Alzchem Group [alzchem.com]

- 2. 3-Amino-5-methyl-4H-1,2,4-triazole | C3H6N4 | CID 234610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4923-01-7 CAS MSDS (3-AMINO-5-METHYL-4H-1,2,4-TRIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one [mdpi.com]

- 7. researchgate.net [researchgate.net]

5-methyl-4H-1,2,4-triazol-3-amine CAS number and structure

Abstract

This technical guide provides an in-depth overview of 5-methyl-4H-1,2,4-triazol-3-amine (CAS No: 4923-01-7), a pivotal heterocyclic compound. It serves as a versatile building block in the synthesis of a wide range of biologically active molecules for the pharmaceutical and agrochemical industries. This document consolidates essential data including its chemical structure, physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and its applications in drug discovery. Visualizations of a representative synthetic pathway and its role in a typical drug development workflow are provided to further elucidate its practical applications.

Chemical Identity and Structure

This compound, also known by its synonym 3-Amino-5-methyl-4H-1,2,4-triazole, is a five-membered heterocyclic compound containing three nitrogen atoms. Its structure, featuring both an amino group and a methyl group on the triazole ring, provides multiple reactive sites, making it a valuable intermediate for chemical synthesis.[1][2]

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below. The compound typically appears as a white to off-white crystalline powder and is reported to be soluble in water.[2]

| Property | Value | Source(s) |

| CAS Number | 4923-01-7 | [2][3] |

| Molecular Weight | 98.11 g/mol | [3] |

| Molecular Formula | C₃H₆N₄ | [3] |

| SMILES | CC1=NC(=NN1)N | [3] |

| InChIKey | FJRZOOICEHBAED-UHFFFAOYSA-N | [3] |

| Predicted pKa | 11.56 ± 0.40 | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity (Typical) | ≥98.0% | [1] |

Experimental Protocols

The 1,2,4-triazole moiety is a critical pharmacophore in medicinal chemistry, and this compound serves as a key starting material for many derivatives.

General Synthesis Protocol for 1,2,4-Triazole Derivatives

While specific multi-step syntheses for this compound exist, a common and illustrative method for creating derivatives involves the cyclization of a key intermediate. The following is a representative protocol for synthesizing a more complex triazole, demonstrating the utility of the core structure.

Objective: To synthesize a substituted 1,2,4-triazole derivative via cyclization.

Materials:

-

A suitable precursor (e.g., a substituted hydrazinecarboximidamide derivative).[4]

-

Hydrazine hydrate

-

Ethanol (absolute)

-

Triethylamine (or another suitable base)

-

Reflux apparatus

-

Filtration equipment (e.g., Büchner funnel)

-

Recrystallization solvents (e.g., DMF, ethanol)[5]

Procedure:

-

Reaction Setup: A mixture of the starting bromo-ethanone precursor (1.0 eq), the aminotriazole thiol (1.0 eq), and a catalytic amount of triethylamine is prepared in a round-bottom flask.[5]

-

Solvent Addition: Absolute ethanol is added to the flask to serve as the reaction solvent.[5]

-

Reflux: The mixture is heated under reflux for approximately 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[5]

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.[5]

-

Purification: The crude solid is collected by filtration, washed with cold ethanol to remove impurities, and then dried.[5]

-

Recrystallization: For higher purity, the product is recrystallized from a suitable solvent, such as dimethylformamide (DMF), to yield the final crystalline product.[5]

Protocol for Antiradical Activity Screening (DPPH Assay)

Derivatives of 1,2,4-triazoles are often evaluated for their antioxidant and antiradical properties. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for this purpose.[6]

Objective: To determine the free radical scavenging activity of a synthesized triazole derivative.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Test compound (triazole derivative) solution at various concentrations.

-

Ascorbic acid (as a positive control).

-

Methanol (as a blank).

-

UV-Vis Spectrophotometer.

Procedure:

-

Preparation: Prepare stock solutions of the test compound and ascorbic acid in methanol. Prepare a working solution of DPPH in methanol (its color should be intense purple).[6]

-

Reaction: In a set of test tubes, add a fixed volume of the DPPH solution to varying concentrations of the test compound solution. A control tube contains DPPH and methanol only.

-

Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: After incubation, the absorbance of each solution is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.[6]

-

Calculation: The antiradical activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance in the presence of the test compound.

-

Analysis: The results are often expressed as the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals.

Visualization of Key Processes

Diagrams generated using Graphviz provide a clear visual representation of the chemical and logical workflows involving this compound.

General Synthetic Pathway for Triazole Derivatives

The following diagram illustrates a common synthetic route where an aminotriazole core is used to build more complex heterocyclic systems.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 3-Amino-5-methyl-4H-1,2,4-triazole | C3H6N4 | CID 234610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-amino-5-methyl-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 3-amino-5-methyl-1,2,4-triazole. This heterocyclic compound is a valuable building block in the development of pharmaceuticals and agrochemicals.[1] This document consolidates key data from various sources into a structured format, offering detailed experimental protocols and a visual representation of a general synthesis and characterization workflow.

Physicochemical Characteristics

3-amino-5-methyl-1,2,4-triazole is a white to off-white crystalline powder.[2] Its core structure consists of a 1,2,4-triazole ring substituted with an amino group and a methyl group. Quantitative physicochemical data for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of 3-amino-5-methyl-1,2,4-triazole

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆N₄ | [2] |

| Molecular Weight | 98.11 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 142-144 °C | [3] |

| Boiling Point | 345.5 ± 25.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 11.56 ± 0.40 | [2] |

| Solubility | Soluble in water | [2] |

| Flash Point | 189.6 ± 10.4 °C | [3] |

| Refractive Index | 1.631 | [3] |

Synthesis and Characterization Workflow

The synthesis of 3-amino-5-methyl-1,2,4-triazole can be achieved through the cyclization of appropriate precursors. A general workflow for its synthesis and subsequent characterization is depicted below.

Caption: General workflow for the synthesis and characterization of 3-amino-5-methyl-1,2,4-triazole.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 3-amino-5-methyl-1,2,4-triazole, based on established procedures for related compounds.

Synthesis of 3-amino-5-methyl-1,2,4-triazole

A common approach for the synthesis of 5-substituted 3-amino-1,2,4-triazoles involves the condensation of a carboxylic acid with aminoguanidine.[4] The following is a representative protocol adapted for acetic acid to yield the 5-methyl derivative.

Materials:

-

Acetic acid

-

Aminoguanidine bicarbonate

-

Phosphoric acid (catalyst)

-

Microwave reactor

Procedure:

-

In a sealed microwave reaction vial, combine aminoguanidine bicarbonate (1.0 eq), acetic acid (1.2 eq), and a catalytic amount of phosphoric acid.

-

Heat the mixture under controlled microwave irradiation at a specified temperature (e.g., 150-180 °C) for a designated time (e.g., 30-60 minutes).[4]

-

After the reaction is complete, cool the vial to room temperature.

-

The resulting solid product can be purified by recrystallization from a suitable solvent, such as ethanol or water.

Characterization Methods

NMR spectroscopy is used to elucidate the molecular structure of the synthesized compound.

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent, such as DMSO-d₆.[2][5]

Data Acquisition:

-

¹H NMR: Acquire the proton NMR spectrum to identify the chemical shifts and coupling constants of the protons in the molecule. The methyl group protons are expected to appear as a singlet, and the amino group protons as a broad singlet. The triazole ring proton will also exhibit a characteristic chemical shift.[6]

-

¹³C NMR: Acquire the carbon-13 NMR spectrum to determine the number and types of carbon atoms in the molecule. Signals corresponding to the methyl carbon and the two distinct carbons of the triazole ring are expected.[6]

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Instrumentation:

-

FTIR Spectrometer

Sample Preparation:

-

Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.[7][8][9][10]

Data Acquisition:

-

Record the infrared spectrum over a range of 4000-400 cm⁻¹.

-

Characteristic absorption bands are expected for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the methyl group (around 2900-3000 cm⁻¹), C=N stretching of the triazole ring (around 1600-1650 cm⁻¹), and N-H bending (around 1500-1600 cm⁻¹).[11]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Instrumentation:

-

Mass Spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.

Data Acquisition:

-

Acquire the mass spectrum and look for the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 3-amino-5-methyl-1,2,4-triazole (99.06 g/mol for the protonated species).

HPLC can be used to assess the purity of the synthesized compound. A general method for a related compound is provided as a starting point.[7]

Instrumentation:

-

HPLC system with a UV or fluorescence detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

Mobile Phase:

-

A gradient of acetonitrile and water or methanol and water is typically used.

Procedure:

-

Prepare a dilute solution of the sample in the mobile phase.

-

Inject the sample into the HPLC system.

-

Monitor the elution profile at a suitable wavelength (e.g., determined from a UV-Vis spectrum).

-

The purity is determined by the relative area of the main peak.

Biological Activity and Potential Signaling Pathways

While specific signaling pathways for 3-amino-5-methyl-1,2,4-triazole are not extensively documented, the broader class of 3-amino-1,2,4-triazoles exhibits notable biological activities.

-

Herbicidal Activity: The parent compound, 3-amino-1,2,4-triazole (amitrole), is known to inhibit histidine biosynthesis in plants.[12] It acts as an inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase.[12][13] Derivatives like the 5-methyl compound may share similar mechanisms of action, interfering with amino acid synthesis pathways.[14]

-

Antifungal Activity: Many 1,2,4-triazole derivatives are potent antifungal agents that act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[15][16] This disruption of the fungal cell membrane leads to cell death.

-

Anticancer Activity: Some 3-amino-1,2,4-triazole derivatives have been synthesized and evaluated for their anticancer properties, showing potential antiangiogenic activity.[9]

Further research is required to elucidate the specific signaling pathways and molecular targets of 3-amino-5-methyl-1,2,4-triazole. The general workflow for investigating such biological activity is presented below.

Caption: Logical workflow for investigating the biological activity of 3-amino-5-methyl-1,2,4-triazole.

References

- 1. 3-Amino-5-methyl-1,2,4-triazole | Alzchem Group [alzchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. spectrabase.com [spectrabase.com]

- 10. shimadzu.com [shimadzu.com]

- 11. researchgate.net [researchgate.net]

- 12. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 15. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

spectroscopic data for 5-methyl-4H-1,2,4-triazol-3-amine (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-methyl-4H-1,2,4-triazol-3-amine (and its predominant tautomer, 3-amino-5-methyl-1H-1,2,4-triazole). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. The data is organized for clarity and ease of comparison, and detailed experimental protocols are provided.

Spectroscopic Data Summary

The spectroscopic data for this compound is available through various spectroscopic techniques. The following tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is important to note that this compound exists in tautomeric forms, with the 3-amino-5-methyl-1H-1,2,4-triazole form often being the prevalent one for which spectroscopic data is reported.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Below are the summarized ¹H and ¹³C NMR data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | Data not available in search results | - | - |

| ¹³C | Data not available in search results | - | - |

Note: Specific peak assignments and coupling constants for this compound were not explicitly available in the searched literature. The data is listed as available on SpectraBase for the tautomer 3-amino-5-methyl-1H-1,2,4-triazole.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | - | N-H stretch (amine) |

| Data not available in search results | - | C-H stretch (methyl) |

| Data not available in search results | - | C=N stretch (triazole ring) |

| Data not available in search results | - | N-H bend (amine) |

Note: While a transmission IR spectrum is noted as available on SpectraBase for 3-amino-5-methyl-1H-1,2,4-triazole, the specific absorption bands were not detailed in the search results.[1] The assignments are based on the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results | - | [M]+ |

Note: GC-MS data is indicated as available on SpectraBase for 3-amino-5-methyl-1H-1,2,4-triazole, but the specific fragmentation pattern was not provided in the search results.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols based on common practices for the analysis of related triazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may depend on the solubility of the compound and the presence of exchangeable protons.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a larger spectral width, a longer relaxation delay (2-5 seconds), and a greater number of scans to achieve adequate signal-to-noise.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

Data Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The compound is vaporized and separated on a capillary column.

-

The separated compound enters the mass spectrometer.

-

Electron ionization (EI) is a common method for fragmentation.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 5-methyl-4H-1,2,4-triazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 5-methyl-4H-1,2,4-triazol-3-amine (CAS RN: 4923-01-7), a heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of specific experimental data for this compound, this guide also includes information on the closely related analogue, 3-amino-1,2,4-triazole, to provide a broader understanding of the potential physicochemical properties of this class of molecules.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₆N₄ | --INVALID-LINK-- |

| Molecular Weight | 98.11 g/mol | --INVALID-LINK-- |

| CAS Number | 4923-01-7 | --INVALID-LINK-- |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | --INVALID-LINK-- |

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public domain. However, it is reported to be soluble in water. To provide a reference for its potential solubility in various organic solvents, the following table summarizes the experimentally determined solubility of a closely related analogue, 3-amino-1,2,4-triazole, at different temperatures. The solubility is expressed as the mole fraction (x).

Table 2.1: Solubility of 3-amino-1,2,4-triazole in Various Solvents [1]

| Solvent | Temperature (K) | Solubility (x) |

| N-methyl-2-pyrrolidone | 283.15 | 0.0895 |

| 293.15 | 0.1132 | |

| 303.15 | 0.1428 | |

| 313.15 | 0.1798 | |

| Methanol | 283.15 | 0.0431 |

| 293.15 | 0.0549 | |

| 303.15 | 0.0697 | |

| 313.15 | 0.0881 | |

| Ethanol | 283.15 | 0.0215 |

| 293.15 | 0.0278 | |

| 303.15 | 0.0357 | |

| 313.15 | 0.0456 | |

| n-Propanol | 283.15 | 0.0142 |

| 293.15 | 0.0185 | |

| 303.15 | 0.0239 | |

| 313.15 | 0.0308 | |

| Isopropanol | 283.15 | 0.0101 |

| 293.15 | 0.0133 | |

| 303.15 | 0.0174 | |

| 313.15 | 0.0226 | |

| Acetone | 283.15 | 0.0103 |

| 293.15 | 0.0135 | |

| 303.15 | 0.0175 | |

| 313.15 | 0.0227 | |

| 1,4-Dioxane | 283.15 | 0.0068 |

| 293.15 | 0.0092 | |

| 303.15 | 0.0123 | |

| 313.15 | 0.0163 | |

| 2-Butanone | 283.15 | 0.0051 |

| 293.15 | 0.0069 | |

| 303.15 | 0.0093 | |

| 313.15 | 0.0124 | |

| Ethyl acetate | 283.15 | 0.0019 |

| 293.15 | 0.0027 | |

| 303.15 | 0.0038 | |

| 313.15 | 0.0054 | |

| Acetonitrile | 283.15 | 0.0017 |

| 293.15 | 0.0025 | |

| 303.15 | 0.0036 | |

| 313.15 | 0.0051 |

Stability Profile

To rigorously assess the stability of this compound, forced degradation studies under various stress conditions are recommended as per the International Council for Harmonisation (ICH) guidelines.

Table 3.1: Recommended Forced Degradation Conditions

| Stress Condition | Typical Experimental Parameters |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |

| Neutral Hydrolysis | Water at 60°C for 24-48 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Dry heat at 80°C for 48 hours |

| Photolytic Degradation | Exposure to UV (254 nm) and fluorescent light (ICH Q1B) |

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the direct synthesis of this compound was not found in the immediate search results, a general and widely used method for synthesizing 1,2,4-triazole derivatives involves the cyclization of thiosemicarbazides or related precursors. A plausible synthetic route is outlined below.

Synthesis of this compound.

Protocol:

-

Acetylation of Thiosemicarbazide: Thiosemicarbazide is reacted with acetic anhydride. The reaction mixture is typically heated to facilitate the formation of 1-acetylthiosemicarbazide.

-

Cyclization: The resulting 1-acetylthiosemicarbazide is then cyclized by heating with hydrazine hydrate. This step leads to the formation of the triazole ring.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Shake-Flask Solubility Determination Workflow.

Protocol:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Study (Forced Degradation)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation Study Workflow.

Protocol:

-

Solutions of this compound are prepared in various media (e.g., acidic, basic, neutral, and in the presence of an oxidizing agent).

-

These solutions, along with a solid sample, are subjected to the stress conditions outlined in Table 3.1.

-

Samples are withdrawn at appropriate time intervals and analyzed by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

The degradation products can be identified and characterized using techniques like LC-MS/MS and NMR.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the quantification and purity assessment of this compound and its potential degradation products.

Table 5.1: Exemplary HPLC Method Parameters for a Related Triazole

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways. Research in this area would be valuable to elucidate its mechanism of action in biological systems.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound. While specific quantitative data for this compound is limited, the provided information on its physicochemical properties and data from closely related analogues offer a solid foundation for researchers. The detailed experimental protocols for synthesis, solubility, and stability testing provide a practical framework for further investigation of this promising molecule. Future studies should focus on generating specific experimental data for this compound to build a more complete profile of its characteristics.

References

Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 5-methyl-4H-1,2,4-triazol-3-amine and its Derivatives

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone in modern drug discovery.[1][2] Its metabolic stability, unique physicochemical properties, and capacity for hydrogen bonding have established it as a "privileged scaffold."[3] This structure is an integral component of numerous clinically approved drugs, including the antifungal agent fluconazole and the antiviral ribavirin.[2][4][5] The versatility of the triazole ring, which can serve as an isostere for amides and esters, allows for diverse molecular interactions, enhancing binding affinity to biological targets and improving the pharmacological profiles of drug candidates.[1][3]

This guide focuses on the derivatives of a specific and potent core, this compound, and its related thiol tautomer. We will delve into the synthesis, mechanisms of action, and structure-activity relationships (SAR) that underpin their significant antimicrobial, anticancer, and anti-inflammatory activities. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to harness the therapeutic potential of this remarkable chemical family.

Core Synthesis Strategy: A Versatile Pathway to Novel Derivatives

The synthesis of diverse 1,2,4-triazole derivatives is a critical starting point for drug discovery campaigns. A robust and versatile synthetic route allows for the systematic modification of the core structure to explore and optimize biological activity. The general pathway often begins with the cyclization of thiosemicarbazides, leading to the formation of the core 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, a key intermediate for further derivatization.

Experimental Protocol: Synthesis of 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol

This protocol outlines a standard method for creating the foundational triazole ring system. The rationale for this approach is its high efficiency and the accessibility of starting materials.

-

Step 1: Formation of Thiosemicarbazide. Acetic acid hydrazide is reacted with an appropriate isothiocyanate in an alcoholic solvent. The nucleophilic addition of the hydrazide to the isothiocyanate forms the thiosemicarbazide precursor.

-

Step 2: Alkali-mediated Cyclization. The thiosemicarbazide is refluxed in an aqueous solution of a base, such as sodium hydroxide. The base facilitates the intramolecular cyclization via dehydration to yield the 1,2,4-triazole-3-thiol ring.[6]

-

Step 3: Purification. The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the product. The resulting solid is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the pure triazole thiol.[4]

Workflow for Synthesis and Derivatization

The following diagram illustrates a common workflow for synthesizing the core triazole and subsequently creating a library of diverse derivatives for biological screening.

Caption: General workflow for synthesis and evaluation of 1,2,4-triazole derivatives.

Antimicrobial Activity: Targeting Fungal and Bacterial Pathogens

Derivatives of 1,2,4-triazole are renowned for their broad-spectrum antimicrobial properties.[5][7] This activity is a major focus of research, driven by the urgent need for new agents to combat drug-resistant infections.[8]

Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of antifungal action for many triazoles is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][7] This enzyme is essential for the biosynthesis of ergosterol, a vital component that maintains the integrity and fluidity of the fungal cell membrane.[1][7]

The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the enzyme from converting lanosterol to ergosterol.[1] This leads to the accumulation of toxic methylated sterols, which disrupt the membrane structure, increase permeability, and ultimately inhibit fungal growth.[1]

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Antibacterial Activity

The antibacterial effects of 1,2,4-triazole derivatives are also significant. While mechanisms can vary, studies have shown that certain derivatives can increase the permeability of the bacterial membrane and reduce the content of extracellular polysaccharides, leading to cell death.[9] Hybrids incorporating triazoles with other antibacterial agents, like quinolones, have shown potent effects, especially against resistant strains such as MRSA.[5][8]

Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative 1,2,4-triazole derivatives against various microbial strains. Lower MIC values indicate higher potency.

| Compound ID | Derivative Type | Target Organism | MIC (µg/mL) | Reference |

| TP6 | Pyridine-Thioether | Murine Melanoma (B16F10) | 41.12 (IC50) | [10] |

| 6u | Thiazolo[3,2-b]-1,2,4-triazole | Xanthomonas oryzae pv. oryzae | 18.8 (EC50) | [9] |

| 5e | Benzylideneamino-thiol | Staphylococcus aureus | < Standard (Streptomycin) | [11] |

| 39c | Triazolo[3,4-b][1][4][10]thiadiazine | Escherichia coli | 3.125 | [5] |

| 48g | Aminothiazolyl-thiol | S. aureus, E. coli, P. aeruginosa | 0.5 - 1.0 | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

This standardized assay is used to quantify the antimicrobial efficacy of a compound.

-

Preparation of Inoculum: A standardized suspension of the bacterial or fungal strain is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the microbial suspension. A positive control (microbes, no compound) and a negative control (broth, no microbes) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Anticancer Activity: A Multi-Targeted Approach

The 1,2,4-triazole scaffold is a prominent feature in many anticancer agents.[4][12] Derivatives have demonstrated potent antiproliferative effects against a wide range of cancer cell lines, including breast, lung, colon, and liver cancer.[4][12] Their mechanism of action is often multifaceted, involving the inhibition of key proteins crucial for cancer cell growth and proliferation.

Mechanisms of Anticancer Action

1,2,4-triazole derivatives can interfere with multiple targets within cancer cells.[4] Key mechanisms include:

-

Enzyme Inhibition: They can act as inhibitors of crucial signaling enzymes like Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are often mutated or overexpressed in various cancers.[13]

-

Tubulin Polymerization Inhibition: Certain derivatives can bind to tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][14]

-

Aromatase Inhibition: Some triazoles, like letrozole and anastrazole, are potent aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[4]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Anticancer Activity Data

The table below presents the half-maximal inhibitory concentration (IC50) values for several 1,2,4-triazole derivatives against various human cancer cell lines. Lower IC50 values denote greater cytotoxic potency.

| Compound ID | Target Cell Line | Cancer Type | IC50 (µM) | Reference |

| 8c | - | - | 3.6 (EGFR) | [13] |

| 4g | HT-29 | Human Colon Carcinoma | 12.69 | [15] |

| 4b | CaCo2 | Human Colorectal Adenocarcinoma | 26.15 | [15] |

| 81c | MCF-7, HCT-116 | Breast, Colon | 4.83 - 12.07 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[10]

-

Compound Treatment: The cells are treated with various concentrations of the test compound dissolved in the culture medium (often with a small amount of DMSO) and incubated for a specified period (e.g., 48 hours).[10]

-

MTT Addition: The medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in numerous diseases, and 1,2,4-triazole derivatives have emerged as promising anti-inflammatory agents.[16][17][18] Their activity often stems from the inhibition of key enzymes in the inflammatory pathway.

Mechanism of Action: COX Inhibition

A primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of prostaglandin-endoperoxide synthase (PTGS), more commonly known as cyclooxygenase (COX).[17][19] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Molecular docking studies have shown that triazole derivatives can fit into the active site of COX enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs), thereby blocking prostaglandin synthesis.[19]

Anti-inflammatory Activity Data

The efficacy of these compounds is often evaluated using both in vivo and in vitro models.

| Compound ID | Assay Type | Model/Target | Activity | Reference |

| B6 | In vitro Docking | COX-1 | Binding Energy: -10.5 kcal/mol | [19] |

| B6 | In vitro Docking | COX-2 | Binding Energy: -11.2 kcal/mol | [19] |

| B6 | In vivo | Carrageenan-induced paw edema | Maximum activity among 16 derivatives | [19] |

| Various | In vivo | Tail-flick test (analgesic) | 24% - 47% antinociceptive activity | [16] |

| 81c | In vitro | COX-2 Inhibition | IC50: 0.40 µM | [5] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

-

Animal Grouping: Wistar rats are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the triazole derivative.[16]

-

Compound Administration: The test compounds and the standard drug are administered intraperitoneally (IP) or orally at specific doses (e.g., 50 mg/kg and 100 mg/kg).[16]

-

Induction of Inflammation: After a set time (e.g., 30 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized edema.

-

Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group, allowing for the assessment of the compound's anti-inflammatory efficacy.

Conclusion and Future Outlook

The this compound scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as antimicrobial, anticancer, and anti-inflammatory agents underscores their vast potential in drug development. The ability to systematically modify the core structure through straightforward synthetic protocols allows for fine-tuning of activity and exploration of structure-activity relationships.

Future research should focus on leveraging molecular hybridization techniques—combining the triazole core with other known pharmacophores—to develop novel agents with enhanced potency and selectivity.[5] Furthermore, in-depth mechanistic studies, aided by computational modeling and structural biology, will be crucial for designing next-generation derivatives that can overcome drug resistance and offer improved therapeutic outcomes. The continued exploration of this privileged scaffold promises to yield new and effective treatments for a wide range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. cris.technion.ac.il [cris.technion.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bpasjournals.com [bpasjournals.com]

- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. isres.org [isres.org]

- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1,2,4-Triazole Compounds: A Technical Guide for Drug Development

The 1,2,4-triazole scaffold has emerged as a privileged heterocyclic core in medicinal chemistry due to its unique physicochemical properties, metabolic stability, and capacity for diverse biological activities.[1][2][3] This technical guide provides an in-depth overview of the significant therapeutic applications of 1,2,4-triazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and quantitative biological data. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Properties of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms. Its stability and ability to act as a bioisostere for amide, ester, or carboxyl groups make it a valuable pharmacophore.[4][5] The triazole nucleus can engage in hydrogen bonding and metal coordination, enhancing its binding affinity to various biological targets.[2] Its polar nature often improves the solubility and overall pharmacological profile of drug candidates.[2][6]

Antifungal Applications

1,2,4-triazole derivatives form the backbone of a major class of antifungal agents, including clinically significant drugs like fluconazole, itraconazole, and voriconazole.[7][8]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of triazoles is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][7][8] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity, integrity, and function.[3][8][9]

The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[3] The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's structure, leading to growth inhibition and cell death.[3][8]

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.

Quantitative Antifungal Activity

The efficacy of 1,2,4-triazole derivatives is quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Drug | Fungal Species | MIC (μg/mL) | Reference |

| Fluconazole | Candida albicans | 12.5 | [7] |

| Ketoconazole | Candida albicans | - | [7] |

| Efinaconazole | Trichophyton mentagrophytes | 0.0039 | [10] |

| Itraconazole | Trichophyton mentagrophytes | 0.016 | [10] |

| Compound 23f & 23j (Quinoline based) | Candida albicans | 6.25 | [7] |

| Compound 22i (Triazole-oxadiazole) | Candida albicans | Equip. to Ketoconazole | [7] |

| Compound 39c (Fused Triazole) | E. coli | 3.125 | [7] |

| Compound 39h (Fused Triazole) | P. aeruginosa | 3.125 | [7] |

| Compound 8k (Amino acid derivative) | Physalospora piricola | 10.126 (EC50) | [11] |

Anticancer Applications

The 1,2,4-triazole scaffold is present in several approved anticancer drugs, such as Letrozole and Anastrozole, and is a key area of research for novel oncology therapeutics.[2] Their anticancer effects are diverse, targeting multiple hallmarks of cancer.

Mechanisms of Action

1,2,4-triazole derivatives exert their anticancer effects through various mechanisms, including:

-

Enzyme Inhibition: They can inhibit key enzymes involved in cancer progression, such as tyrosine kinases (c-Kit, RET, FLT3), VEGFR-2, and EGFR.[1][7]

-

Apoptosis Induction: Many derivatives have been shown to trigger programmed cell death in cancer cells.[7]

-

Interference with Signaling Pathways: They can modulate critical pathways like PI3K/Akt, which are often dysregulated in cancer.[1][7]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.

Quantitative Anticancer Activity

The anticancer potential is typically measured by the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro.

| Compound/Drug | Cancer Cell Line | IC50 (μM) | Target/Mechanism | Reference |

| Sorafenib (Reference) | HT-29 (Colon) | 2.25 - 3.37 | Tyrosine Kinase | [7] |

| Compound 62i (Diarylurea) | HT-29 (Colon) | 0.90 | c-Kit, RET, FLT3 | [7] |

| Compound 62i (Diarylurea) | H460 (Lung) | 0.85 | c-Kit, RET, FLT3 | [7] |

| Compound 62i (Diarylurea) | MDA-MB-231 (Breast) | 1.54 | c-Kit, RET, FLT3 | [7] |

| Compound 58a (Naproxen deriv.) | PC-3 (Prostate) | 26.0 | PI3K/Akt pathway | [7] |

| Tamoxifen (Reference) | MCF-7 (Breast) | 8.38 (µg/mL) | - | [7] |

| Compound 59a (Coumarinyl) | MCF-7 (Breast) | 7.9 (µg/mL) | VEGFR-2 | [7] |

Antiviral and Other Applications

The 1,2,4-triazole ring is a component of the broad-spectrum antiviral drug Ribavirin.[5] Research has shown that triazole derivatives are active against a variety of DNA and RNA viruses, including influenza, herpes, and hepatitis C.[5][12][13] Their mechanisms often involve mimicking purine nucleosides or inhibiting viral enzymes.[5][14]

Beyond these core areas, 1,2,4-triazoles have demonstrated a wide range of other pharmacological activities, including:

-

Antibacterial: Active against strains like S. aureus and E. coli.[7][15]

-

Antitubercular: Compounds have shown potent activity against M. tuberculosis by inhibiting MmpL3.[16]

-

Anticonvulsant & Anxiolytic: Found in drugs such as alprazolam and etizolam.[7][15]

-

Neuroprotective: Derivatives have shown the ability to protect cells from oxidative stress.[17]

Experimental Protocols

Detailed experimental procedures are critical for the evaluation of novel 1,2,4-triazole compounds. Below are generalized protocols for key biological assays.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi, following CLSI guidelines.

Caption: Experimental workflow for antifungal MIC determination.

-

Preparation of Compound: The test compound is serially diluted in a 96-well microtiter plate using a suitable medium like RPMI 1640.

-

Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans, Trichophyton mentagrophytes) is prepared to a specific cell density.

-

Inoculation: Each well is inoculated with the fungal suspension. Positive (no compound) and negative (no inoculum) controls are included.

-

Incubation: The plate is incubated at an appropriate temperature (typically 35°C) for 24 to 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., 80% inhibition) compared to the positive control.[10]

Protocol: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytostatic/cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HT-29) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the 1,2,4-triazole derivative for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value is then determined by plotting cell viability against compound concentration.

Conclusion and Future Directions

The 1,2,4-triazole nucleus is a remarkably versatile scaffold that continues to yield compounds with significant therapeutic potential across a broad range of diseases.[7][15] Its established role in antifungal therapy is now being matched by exciting developments in oncology, virology, and beyond. Future research should focus on the structural optimization of triazole derivatives to enhance target selectivity and potency while minimizing off-target effects.[1] The synthesis of hybrid molecules, where the triazole core is combined with other pharmacophores, represents a promising strategy for developing next-generation therapeutics with improved efficacy and novel mechanisms of action.[7][18]

References

- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 5. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnrjournal.com [pnrjournal.com]

- 9. isres.org [isres.org]

- 10. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. globalresearchonline.net [globalresearchonline.net]

- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 17. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is a foundational heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] Its derivatives are integral components of numerous therapeutic agents, displaying a wide spectrum of pharmacological activities, including antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[2][4][5] This technical guide provides an in-depth review of the principal classical and modern synthetic methodologies for constructing the 1,2,4-triazole ring, complete with detailed experimental protocols, comparative quantitative data, and process visualizations to aid researchers, scientists, and drug development professionals.

Classical Synthetic Methods

The foundational routes for synthesizing the 1,2,4-triazole core were established by the Pellizzari and Einhorn-Brunner reactions. These methods remain relevant for their directness, though they often necessitate high temperatures and can be limited in terms of yield and reaction time.[3][6]

Discovered by Guido Pellizzari in 1911, this reaction facilitates the synthesis of 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[1][6] The traditional approach requires high temperatures, often exceeding 200°C, and can result in long reaction times and modest yields.[1][6]

The reaction begins with the nucleophilic attack of the hydrazide's terminal nitrogen on the amide's carbonyl carbon. This is followed by an intramolecular cyclization and a series of dehydration steps to form the aromatic 1,2,4-triazole ring.[6][7][8]

References

Tautomeric Landscape of 5-methyl-4H-1,2,4-triazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a critical pharmacophore in modern drug discovery, exhibiting a wide range of biological activities. The functionality and therapeutic efficacy of 1,2,4-triazole derivatives are profoundly influenced by their tautomeric forms, which dictate molecular shape, hydrogen bonding capabilities, and interactions with biological targets. This technical guide provides a comprehensive analysis of the tautomerism of 5-methyl-4H-1,2,4-triazol-3-amine, a key intermediate and structural motif in medicinal chemistry.

Core Concepts: Prototropic Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism in 1,2,4-triazoles involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. For 3-amino-5-methyl-1,2,4-triazole, three principal annular tautomers are possible: the 1H, 2H, and 4H forms. Additionally, amino-imino tautomerism can also be considered. The equilibrium between these forms is a dynamic process influenced by factors such as substituent effects, solvent polarity, temperature, and the physical state (solution vs. solid-state).

The tautomeric forms of 3-amino-5-methyl-1,2,4-triazole are:

-

1H-tautomer: 5-Methyl-1H-1,2,4-triazol-3-amine

-

2H-tautomer: 5-Methyl-2H-1,2,4-triazol-3-amine

-

4H-tautomer: this compound

Computational studies on the parent 1,2,4-triazole consistently show the 1H-tautomer to be the most stable form.[1] However, the presence of substituents, such as the amino and methyl groups in the molecule of interest, can significantly alter the relative stabilities of the tautomers.

Quantitative Analysis of Tautomeric Equilibria

The relative populations and thermodynamic stabilities of tautomers are determined through a combination of spectroscopic and computational methods. The equilibrium constant (KT) and the Gibbs free energy difference (ΔG) are key quantitative descriptors of these equilibria.

| Compound Derivative | Predominant Tautomer | Equilibrium Constant (KT) | Gibbs Free Energy (ΔG300, kcal/mol) |

| N-aryl substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | 5-amino-1H-tautomer | Data varies with substituent | Data varies with substituent |

Note: This table is illustrative of the type of data available for related compounds and highlights the predominance of the 1H-tautomer in those specific cases.

Theoretical calculations using density functional theory (DFT) are instrumental in determining the relative stabilities of tautomeric forms. For some 1,2,4-triazole derivatives, the 4H-1,2,4 triazole form has been shown to be favored over the 1H-1,2,4 triazole form in the aqueous phase.[3]

Experimental Protocols for Tautomeric Analysis

The elucidation of the tautomeric forms of this compound and related compounds relies on a suite of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[2][4]

Detailed Protocol:

-

Sample Preparation: Dissolve a precisely weighed sample of the 1,2,4-triazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4) to a concentration of approximately 10-20 mg/mL.

-

1H NMR Spectroscopy: Acquire 1H NMR spectra at a specific temperature (e.g., 300 K). The chemical shifts of the N-H protons and the ring protons are particularly sensitive to the tautomeric form. In cases of rapid exchange between tautomers, averaged signals may be observed.

-

13C NMR Spectroscopy: Acquire 13C NMR spectra. The chemical shifts of the triazole ring carbons can help distinguish between different tautomers.[2] Broad signals may indicate a dynamic equilibrium.[2]

-

15N NMR Spectroscopy: If available, 15N NMR provides direct information about the nitrogen environment and is highly indicative of the protonation site.

-

Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the dynamics of the tautomeric equilibrium. Changes in the spectra with temperature can provide thermodynamic parameters for the equilibrium.

-

Data Analysis: Integrate the signals corresponding to the different tautomers to determine their relative populations and calculate the equilibrium constant (KT).

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the tautomeric form present in the solid state.[2][4]

Detailed Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or 296 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the collected diffraction data.

-

Tautomer Assignment: Locate the positions of all atoms, including hydrogen atoms, from the electron density map. The position of the proton on one of the triazole ring nitrogen atoms definitively identifies the tautomer present in the crystal lattice. For example, crystallographic analysis can indicate the ring-H atom to be located on the N1 atom, confirming the 5-amino-form.[2][5]

Computational Chemistry

Quantum chemical calculations are essential for predicting the relative stabilities of tautomers and for interpreting experimental data.[3][6]

Detailed Protocol:

-

Structure Generation: Generate the 3D structures of all possible tautomers of this compound.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a basis set such as 6-311++G(d,p).[6]

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).

-

Energy Calculations: Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set for greater accuracy.

-

Solvation Effects: To model the behavior in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM) or the SMD model.[6]

-

Relative Stability Analysis: Compare the calculated Gibbs free energies (G) of the different tautomers to predict their relative stabilities and populations based on the Boltzmann distribution.

Visualizing the Tautomeric Equilibrium and Analysis Workflow

The following diagrams illustrate the key relationships and workflows in the study of 1,2,4-triazole tautomerism.

Caption: Prototropic tautomeric equilibrium of 3-amino-5-methyl-1,2,4-triazole.

Caption: Integrated workflow for the comprehensive analysis of tautomerism.

Conclusion

The tautomeric behavior of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding of this tautomerism is paramount for drug development professionals, as the predominant tautomer will dictate the molecule's physicochemical properties and its interactions with biological macromolecules. The integrated application of NMR spectroscopy, X-ray crystallography, and computational chemistry provides a robust framework for the comprehensive characterization of the tautomeric landscape of this important heterocyclic system. Future research should aim to provide more specific quantitative data on the parent compound to further aid in the rational design of novel 1,2,4-triazole-based therapeutic agents.

References